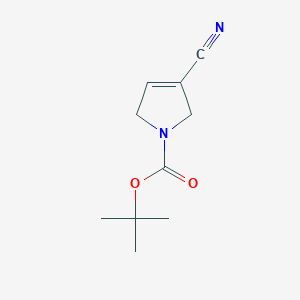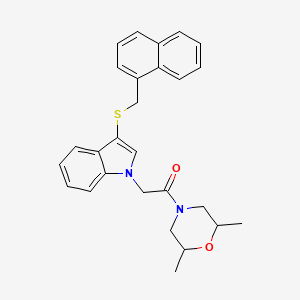
1-(2,6-dimethylmorpholino)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,6-dimethylmorpholino)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C27H28N2O2S and its molecular weight is 444.59. The purity is usually 95%.
BenchChem offers high-quality 1-(2,6-dimethylmorpholino)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,6-dimethylmorpholino)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Overview
The chemical compound 1-(2,6-Dimethylmorpholino)-2-(3-((Naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone presents a complex structure potentially implicating its utility in various scientific research domains. However, direct studies focusing on this specific compound are scarce within the available literature. To provide insights into its potential applications and relevance, we examine research around its structural components, such as naphthalene, indole derivatives, and related compounds, which have demonstrated significant biological and pharmacological activities.
Naphthalene and Its Derivatives
Naphthalene derivatives exhibit a broad range of biological activities, including anticancer, antibacterial, and antifungal properties. For instance, 1,4-Naphthoquinone has been investigated for its genotoxic potential, showing that while it does not induce gene mutations in bacterial or mammalian cells in vitro, it has a clastogenic response in vitro from positive micronucleus, sister chromatid exchange, and chromosome aberration assays (Fowler et al., 2018). Furthermore, naphthalene's inclusion in polymers like polymethyl methacrylate has been explored for enhancing scintillation properties without compromising stability or efficiency, suggesting potential applications in materials science (Salimgareeva & Kolesov, 2005).
Indole Derivatives
Indole and its derivatives are noted for their diverse pharmacological activities. They are integral to many biologically active compounds due to their interaction with biological macromolecules. The indole structure enables it to form various biologically active compounds under different chemical interactions (Malyshkina et al., 2022). Research on indole-3-carbinol (I3C) and its derivatives emphasizes their protective effects on chronic liver injuries, showcasing the therapeutic potential of indole structures in treating viral hepatitis, hepatic cirrhosis, and hepatocellular carcinoma (Wang et al., 2016).
Antioxidant Activity
The antioxidant activity of compounds is crucial for their application in pharmaceutical and medicinal chemistry. A review of methods used in determining antioxidant activity elaborates on various tests and methodologies, highlighting the significance of evaluating compounds for their antioxidant properties, which may imply the utility of 1-(2,6-Dimethylmorpholino)-2-(3-((Naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone in similar contexts (Munteanu & Apetrei, 2021).
properties
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-[3-(naphthalen-1-ylmethylsulfanyl)indol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O2S/c1-19-14-29(15-20(2)31-19)27(30)17-28-16-26(24-12-5-6-13-25(24)28)32-18-22-10-7-9-21-8-3-4-11-23(21)22/h3-13,16,19-20H,14-15,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGBIXZOMRJGGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-dimethylmorpholino)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2516344.png)
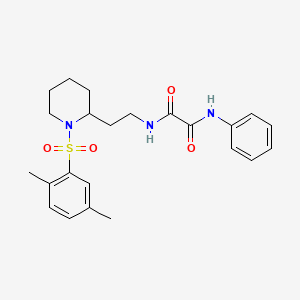
![2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2516352.png)
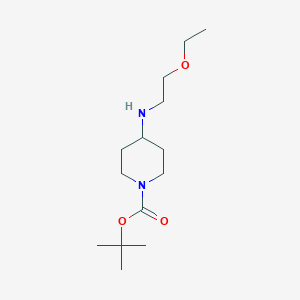
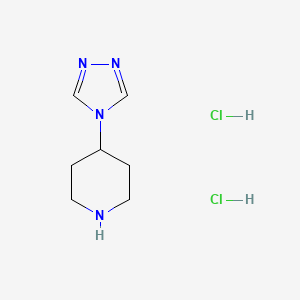
![(1R,4S,6R)-6-Amino-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride](/img/structure/B2516357.png)
![N-(2,5-difluorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2516358.png)
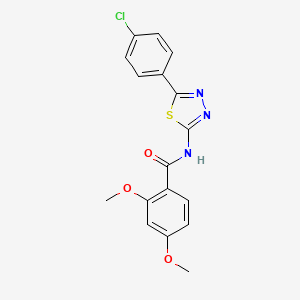
![1-((3-methoxybenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2516360.png)
![N-(3-methoxyphenethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B2516361.png)

![4-{[(3,4-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B2516364.png)
![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2516365.png)
